n1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine
Description
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a quinazoline derivative characterized by a nitro (-NO₂) group at the 6-position of the quinazoline ring and an ethane-1,2-diamine substituent at the 4-position.
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11N5O2/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10/h1-2,5-6H,3-4,11H2,(H,12,13,14) |
InChI Key |
DHWRUXWBVKMXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine typically involves the following steps:
Nitration: The starting material, quinazoline, undergoes nitration to introduce a nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethane-1,2-diamine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aminoquinazoline derivatives, reduced quinazoline compounds, and various substituted quinazoline derivatives .
Scientific Research Applications
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Antimalarial Activity :
- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a hydroxychloroquine intermediate with proven efficacy against malaria parasites (e.g., Plasmodium falciparum) . The nitro derivative’s activity remains unexplored but could differ due to altered redox properties.
Corrosion Inhibition :
- Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) exhibit corrosion inhibition via adsorption on metal surfaces, with efficiency linked to the number of amino groups . The nitroquinazoline derivative’s planar aromatic system may enhance adsorption but requires experimental validation.
Physicochemical Properties
- Solubility : Methoxy derivatives (e.g., 6,7-dimethoxy) likely have higher solubility in polar solvents compared to nitro derivatives, which are more lipophilic .
- Stability : Nitro groups may confer stability under acidic conditions but could render the compound susceptible to reduction in biological systems .
Biological Activity
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 233.23 g/mol
- Purity : 95%
- InChI Key : DHWRUXWBVKMXDC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group and quinazoline moiety in its structure suggest potential mechanisms involving:
- Inhibition of Protein Kinases : Compounds with similar structures have shown inhibitory effects on protein kinases, which are critical in cell signaling pathways.
- Antioxidant Activity : Research indicates that quinazoline derivatives can exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity and Research Findings
Recent studies have highlighted the biological activity of this compound against various cancer cell lines and its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Case Studies
A notable case study investigated the compound's effect on human cancer cell lines. The study utilized several assays to determine cytotoxicity and proliferation inhibition. The results indicated that this compound effectively reduced cell viability in a dose-dependent manner.
Study Highlights:
- Cytotoxicity Assay : The compound was tested against multiple cancer cell lines including HeLa and A549. The IC50 values indicated potent cytotoxic effects.
- Mechanistic Insights : Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the quinazoline structure can significantly impact biological activity. For instance:
- The presence of electron-withdrawing groups enhances potency against certain cancer cell lines.
- Substituents on the ethane chain influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
